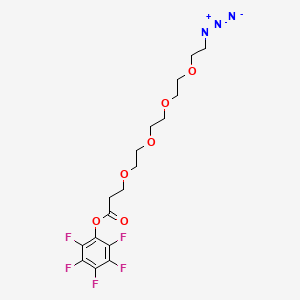

Azido-PEG4-PFP ester

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIFGTAWLLFXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Azido-PEG4-PFP ester, a heterobifunctional linker critical in bioconjugation and drug development. This document details the chemical properties, a plausible synthetic pathway, purification protocols, and the functional application of this versatile molecule.

Introduction

This compound is a valuable crosslinking reagent used to covalently link molecules. It features a terminal azide group and a pentafluorophenyl (PFP) ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and biocompatibility. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, offering an advantage over N-hydroxysuccinimide (NHS) esters due to its greater resistance to hydrolysis in aqueous media.[1][2] The PEG4 spacer enhances solubility and provides a defined distance between the conjugated molecules.[3]

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate[1] |

| CAS Number | 1353012-00-6[1] |

| Molecular Formula | C₁₇H₂₀F₅N₃O₆[1] |

| Molecular Weight | 457.35 g/mol [4] |

| Appearance | Colorless to light yellow liquid or solid powder[4] |

| Purity | Typically ≥98%[4] |

| Solubility | Soluble in DMSO, DCM, DMF, ACN, MeOH, THF, and Ethyl acetate[3] |

| Storage Conditions | -20°C, desiccated[4] |

Synthesis of this compound

A plausible and efficient synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, Azido-PEG4-carboxylic acid, followed by the activation of the carboxylic acid with pentafluorophenol to yield the final PFP ester.

Stage 1: Synthesis of Azido-PEG4-carboxylic acid

This stage can be adapted from established protocols for the synthesis of similar azido-PEG-acid derivatives. A representative workflow is outlined below.

Caption: Synthetic workflow for Azido-PEG4-carboxylic acid.

Experimental Protocol:

-

Synthesis of tert-Butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate: Tetraethylene glycol is reacted with tert-butyl acrylate in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF.

-

Mesylation: The resulting alcohol is then mesylated using methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

-

Azidation: The mesylated intermediate undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF to introduce the azide group.

-

Deprotection: The tert-butyl ester protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), to yield the final Azido-PEG4-carboxylic acid.

Purification of Azido-PEG4-carboxylic acid:

The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Stage 2: Synthesis of this compound from Azido-PEG4-carboxylic acid

The final step is the esterification of the carboxylic acid with pentafluorophenol. This is commonly achieved using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

References

An In-depth Technical Guide to Azido-PEG4-PFP Ester for the Introduction of Azide Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-PFP ester, a heterobifunctional linker critical for advanced bioconjugation and drug development. It details the reagent's chemical properties, applications, and provides explicit protocols for its use in introducing azide functionalities onto amine-containing molecules.

Introduction

This compound is a versatile chemical tool designed for the efficient introduction of azide groups onto proteins, peptides, antibodies, and other biomolecules or surfaces possessing primary or secondary amines.[1][2][3][4] The molecule features three key components: a terminal azide (N₃) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.[5]

The PFP ester provides a highly efficient means of coupling to amines, forming a stable amide bond.[1][6] Notably, PFP esters exhibit greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to reduced hydrolysis and more efficient conjugation reactions.[2][3][4][7][8] The azide group serves as a versatile chemical handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and stable ligation of other molecules.[5][9] The hydrophilic PEG4 spacer enhances water solubility and reduces steric hindrance, which is beneficial for maintaining the biological activity of conjugated molecules.[5][8]

This reagent is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), PEGylated therapeutics, targeted drug delivery systems, and the functionalization of surfaces and nanoparticles.[5][6]

Chemical Properties and Structure

The utility of this compound is rooted in its distinct physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Specification |

| CAS Number | 1353012-00-6[5][10] |

| Molecular Formula | C₁₇H₂₀F₅N₃O₆[5][10] |

| Molecular Weight | 457.35 g/mol [5] |

| Appearance | Colorless to light yellow liquid[5][11] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, DCM, and ACN[5][7][12] |

| Purity | Typically ≥95-98%[5][13] |

| Storage | Store at -20°C, desiccated. The reagent is moisture-sensitive.[2][3][4][5] Equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4] |

Reaction Mechanism and Workflow

The core reaction involves the nucleophilic acyl substitution where the lone pair of electrons from a primary or secondary amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a tetrahedral intermediate which then collapses, releasing the pentafluorophenolate anion as a stable leaving group and forming a robust amide bond.[1]

Figure 1. Reaction of this compound with a primary amine.

A typical experimental process involves preparation of the reagents, the conjugation reaction itself, and subsequent purification of the final product.

Figure 2. General workflow for amine conjugation.

Experimental Protocols

Successful conjugation requires careful attention to reaction conditions to maximize efficiency while preserving the integrity of the biomolecule.

Table 2: Recommended Reaction Conditions for PFP Ester Conjugation

| Parameter | Recommended Conditions | Notes |

| pH | 7.2 - 8.5[1][7] | Optimal for ensuring primary amines are unprotonated and available for reaction. Higher pH levels can increase the rate of ester hydrolysis.[7][8] |

| Temperature | Room Temperature (20-25°C) or 4°C[1][7][8] | Room temperature reactions are faster (1-4 hours).[1][7] For sensitive biomolecules, reacting overnight at 4°C is recommended to maintain stability.[1][7] |

| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, or HEPES (50-100 mM)[1][7] | Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for the PFP ester.[2][3][4] |

| Solvent | Anhydrous DMSO or DMF[1][2][7] | The PFP ester should be dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic co-solvent should ideally be less than 10%.[8][14] |

| Molar Ratio | 2:1 to 10:1 (PFP ester to amine)[1][7] | The optimal ratio depends on the biomolecule and desired degree of labeling and should be optimized empirically. For antibodies, a 5-15x molar excess may be used.[14] |

| Quenching | Tris buffer (pH ~8.0)[1][7] | If necessary, add a quenching reagent to deactivate any unreacted PFP ester.[1] |

Detailed Protocol: Conjugation to a Protein (e.g., IgG)

This protocol provides a general procedure for labeling an antibody with this compound.

Materials:

-

Antibody (IgG)

-

This compound

-

Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment[2][14]

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or dilute the IgG in the Reaction Buffer to a final concentration of 0.5-5 mg/mL.[1][7] For example, dissolve 2 mg of IgG in 1 mL of PBS.[2][3]

-

If the protein was stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or a desalting column prior to the reaction.[2][3][4]

-

-

Prepare the PFP Ester Solution:

-

This compound is moisture-sensitive.[2][3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3][4]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1][7] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[2][3][4] Discard any unused reconstituted reagent.[2][3][4]

-

-

Initiate the Conjugation Reaction:

-

Slowly add the calculated amount of the PFP ester stock solution to the stirring protein solution.[1][7] A 2:1 to 10:1 molar excess of the PFP ester over the protein is a typical starting point.[1][7]

-

For example, to achieve a 20-fold molar excess for 2 mg of IgG (MW ~150,000 g/mol ) in 1 mL, you would add a specific volume of your stock solution.

-

-

Incubate:

-

Quench the Reaction (Optional):

-

Purify the Conjugate:

-

Analysis and Storage:

Applications in Research and Drug Development

The introduction of an azide group onto a biomolecule opens up a vast array of possibilities for subsequent modifications through click chemistry.

-

Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs containing a compatible alkyne group, a key step in creating targeted cancer therapies.[5][6]

-

PEGylation: While the linker itself contains a short PEG chain, the terminal azide can be used to click on larger PEG structures to improve the pharmacokinetic profile of therapeutic proteins or peptides.[5]

-

Targeted Drug Delivery: Targeting ligands (e.g., peptides, antibodies) can be functionalized with an azide and subsequently conjugated to drug-loaded nanoparticles or liposomes that bear an alkyne group.[5][6]

-

Surface Functionalization: Amine-coated surfaces (e.g., biosensors, microarrays) can be modified with this compound to introduce azide groups, enabling the immobilization of various molecules through click chemistry.[5]

-

Bioconjugation and Labeling: The azide group facilitates the attachment of a wide range of molecules, including fluorescent dyes, biotin tags, or crosslinkers for proteomics and diagnostic applications.[5]

Conclusion

This compound is a highly effective and stable reagent for introducing azide functionalities onto amine-containing substrates. Its superior stability compared to NHS esters, combined with the versatility of the azide group for click chemistry, makes it an invaluable tool in drug development, diagnostics, and materials science. By following the detailed protocols and understanding the reaction parameters outlined in this guide, researchers can reliably and efficiently generate azido-modified molecules for a broad spectrum of advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. This compound () for sale [vulcanchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. This compound | C17H20F5N3O6 | CID 60146185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Azido-PEG4-TFP ester from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 12. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]

- 13. This compound - Creative Biolabs [creative-biolabs.com]

- 14. resources.tocris.com [resources.tocris.com]

An In-depth Technical Guide to the Reactivity of Pentafluorophenyl Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl (PFP) esters are highly efficient acylating agents that have become indispensable tools in bioconjugation, drug delivery, and peptide synthesis.[1] Their heightened reactivity and superior stability in aqueous media, particularly when compared to other active esters like N-hydroxysuccinimide (NHS) esters, make them a preferred choice for the covalent modification of molecules containing primary amines.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines, supported by quantitative kinetic data, detailed experimental protocols, and workflow visualizations to aid researchers in optimizing their conjugation strategies.

Core Principles: The Chemistry of PFP Esters

The reaction between a PFP ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism.[1][5] The strong electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine.[1][4] The pentafluorophenolate anion is an excellent leaving group, which further drives the reaction towards the formation of a stable amide bond.[1][4][5]

Reaction Mechanism

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the PFP ester.[1][5]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.[1][5]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentafluorophenolate anion.[1][5]

-

Amide Bond Formation: The final product is a stable amide bond, with pentafluorophenol as a byproduct.[1][5]

References

Basic principles of using Azido-PEG4-PFP ester in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Azido-PEG4-PFP ester, a heterobifunctional crosslinker integral to modern bioconjugation strategies. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols for its use, empowering researchers to leverage this versatile tool in drug development, diagnostics, and various life science applications.

Core Principles of this compound

This compound is a molecule composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of moieties makes it a powerful tool for covalently linking molecules.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[1] This results in a rapid and efficient reaction with primary and secondary amines to form stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations in aqueous environments.[1][2][4][5]

-

Polyethylene Glycol (PEG) Spacer: The PEG4 spacer is a hydrophilic chain consisting of four ethylene glycol units. This spacer enhances the water solubility of the crosslinker and the resulting bioconjugate.[6] The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or reducing steric hindrance in subsequent reactions.[7]

-

Azide Group: The terminal azide group (N₃) is a bioorthogonal functional handle. It is largely unreactive with most functional groups found in biological systems, ensuring high specificity in subsequent ligation reactions.[8][9] The azide group is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with a molecule containing an alkyne group.[8][10][11][12]

The structure of this compound allows for a two-step conjugation strategy. First, the PFP ester reacts with an amine-containing molecule. Then, the azide group on the now-modified molecule can be used for a highly specific "click" reaction with an alkyne-containing molecule.

Data Presentation: Physicochemical Properties and Reaction Parameters

For effective experimental design, a clear understanding of the physicochemical properties and recommended reaction conditions is essential.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₀F₅N₃O₆ | |

| Molecular Weight | 457.35 g/mol | |

| Appearance | Yellowish Liquid | [13] |

| Solubility | Soluble in DMSO, DMF, DCM, ACN, THF, MeOH, Ethyl acetate | [6][14][15] |

| Storage Conditions | -20°C, desiccated, protected from light | [16] |

| Reaction Parameter | Recommended Condition | Notes | Reference(s) |

| Reaction pH (PFP ester) | 7.2 - 8.5 | Optimal for reaction with unprotonated primary amines. Higher pH increases the rate of hydrolysis. | [4][17] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | Incubation at 4°C overnight is recommended for sensitive biomolecules. | [3][4][18] |

| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Reaction time can be optimized based on the reactivity of the amine and the desired degree of labeling. | [3][4][17] |

| Molar Excess (PFP:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling. | [3][4][17] |

| Quenching Reagent | Tris buffer (e.g., 1 M Tris-HCl, pH 8.0) | Used to stop the reaction by consuming any unreacted PFP ester. | [1][4] |

| Click Chemistry Catalyst (CuAAC) | CuSO₄ and a reducing agent (e.g., sodium ascorbate) with a Cu(I) stabilizing ligand (e.g., THPTA or BTTAA) | The use of a ligand is recommended to accelerate the reaction and protect biomolecules from oxidation. | [10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein of interest

-

Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 8.5)[1]

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

-

Purification system (e.g., desalting column or dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.[4][19] If necessary, perform a buffer exchange to remove any amine-containing buffers like Tris or glycine.[18][20]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[3][4]

-

Initiate the Conjugation Reaction: Slowly add a 5- to 20-fold molar excess of the this compound solution to the stirring protein solution.[1] The final concentration of the organic solvent should ideally be less than 10%.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][4]

-

Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFP ester.[1][4] Incubate for an additional 30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[18]

-

Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.[21]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-labeled protein from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄) solution

-

Sodium ascorbate solution (freshly prepared)

-

Copper-binding ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a 1.5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.[19]

-

Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and the copper-binding ligand. A common ratio is 1:5 (CuSO₄:ligand).[11]

-

Initiate the Click Reaction: Add the CuSO₄/ligand solution to the protein mixture, followed by the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the low millimolar range.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry to observe the formation of the conjugate.

-

Purify the Final Conjugate: Remove the copper catalyst, excess alkyne-containing molecule, and other small-molecule reagents via desalting, dialysis, or chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows associated with this compound bioconjugation.

Caption: Structure of this compound.

Caption: PFP ester aminolysis mechanism.

Caption: Experimental workflow overview.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 1353012-00-6 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. interchim.fr [interchim.fr]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Azido-PEG4-TFP ester from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]

- 16. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Step-by-Step Guide for Antibody-Drug Conjugate Synthesis using Azido-PEG4-PFP Ester

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Azido-PEG4-PFP ester. This linker facilitates a two-step conjugation strategy, enabling the precise and efficient attachment of a payload to an antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC.[1][2]

Introduction

Antibody-drug conjugates are a revolutionary class of targeted therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[2][3] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[3] this compound is a linker that offers several advantages in ADC development.

The pentafluorophenyl (PFP) ester group provides a highly reactive site for conjugation to primary amines, such as the lysine residues on the surface of an antibody.[1][4] PFP esters exhibit greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation yields.[1][4] The azide group on the linker allows for a subsequent bioorthogonal "click" chemistry reaction, such as a strain-promoted alkyne-azide cycloaddition (SPAAC), with a payload that has been modified with a compatible reactive group (e.g., DBCO or BCN).[2] The PEG4 spacer improves the hydrophilicity of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[5]

Experimental Protocols

This section details the step-by-step methodology for the synthesis, purification, and characterization of an ADC using this compound.

Materials and Reagents

-

Antibody: Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Linker: this compound.

-

Payload: Azide-reactive payload (e.g., DBCO- or BCN-modified cytotoxic drug).

-

Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Buffers:

-

Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.5).[4]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

-

-

Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (7 kDa MWCO).[1]

Step 1: Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines that could compete with the PFP ester conjugation reaction.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer (e.g., PBS, pH 7.2-8.5).[1]

-

Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations can improve reaction efficiency.

Step 2: Linker Activation and Conjugation to Antibody

This step involves the reaction of the PFP ester with the lysine residues on the antibody to form a stable amide bond.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.[4] Do not prepare stock solutions for long-term storage as the PFP ester moiety is susceptible to hydrolysis.[1]

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting molar ratio is 5-20 equivalents of linker per antibody.[4] The optimal ratio should be determined empirically for each specific antibody and desired degree of labeling.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] Lower temperatures can help minimize potential antibody degradation.

Step 3: Quenching and Purification of the Antibody-Linker Conjugate

This step is necessary to deactivate and remove any excess, unreacted linker.

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted PFP esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purify the antibody-linker conjugate using a desalting column or dialysis to remove the excess linker and quenching reagent.[1]

Step 4: Conjugation of the Payload to the Antibody-Linker Conjugate

This step utilizes the bioorthogonal "click" reaction between the azide group on the antibody-linker and the reactive group on the payload.

-

Prepare a stock solution of the azide-reactive payload (e.g., DBCO-drug) in a suitable solvent like DMSO.

-

Add a 1.5 to 5-fold molar excess of the payload to the purified antibody-linker conjugate.

-

Incubate the reaction for 1 to 4 hours at room temperature or 37°C.

Step 5: Final Purification of the ADC

The final purification step removes any unreacted payload and other small molecule impurities.

-

Purify the crude ADC using Size-Exclusion Chromatography (SEC).[5]

-

Collect the fractions containing the purified ADC.

-

Perform a buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) for storage.[5]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for ADC synthesis using an this compound.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR).[4] |

| Reaction Buffer | PBS, pH 7.2-8.5 | Must be free of primary amines.[1][4] |

| Reaction Temperature | 4°C - 25°C | Lower temperatures can minimize potential antibody degradation.[4] |

| Incubation Time | 30 - 120 minutes | Monitor reaction progress to determine the optimal time. |

| Quenching Reagent | 50-100 mM Tris or Glycine | Ensures complete deactivation of excess linker. |

Table 2: Characterization of the Final ADC

| Parameter | Method | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | A distribution of DAR species, with an average DAR typically between 2 and 4. |

| Purity | SEC-HPLC | >95% monomeric ADC. |

| Aggregation | SEC-HPLC | <5% high molecular weight species. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT) | Dose-dependent killing of antigen-positive cancer cells. |

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of the antibody-drug conjugate.

References

Application Notes and Protocols for Azido-PEG4-PFP Ester in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. Azido-PEG4-PFP ester is a heterobifunctional linker designed to leverage the power of CuAAC in bioconjugation and drug development. It features a terminal azide for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester for efficient amine conjugation.

PFP esters offer significant advantages over commonly used N-hydroxysuccinimide (NHS) esters, including greater stability towards hydrolysis in aqueous media and faster reaction kinetics with primary amines.[1] These characteristics lead to more efficient and reproducible conjugation reactions, making this compound an ideal reagent for labeling proteins, antibodies, and other biomolecules for downstream applications in diagnostics and therapeutics, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Core Principles and Advantages

The utility of this compound stems from its dual reactivity, allowing for a two-step conjugation strategy. First, the PFP ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. Subsequently, the azide group is available for a highly specific CuAAC reaction with an alkyne-containing molecule.

Advantages of this compound:

-

High Reactivity of PFP Ester: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to rapid and efficient amide bond formation.[1]

-

Enhanced Stability: PFP esters are significantly more resistant to hydrolysis than NHS esters, providing a wider window for conjugation reactions in aqueous buffers.[1]

-

Bioorthogonal Azide Group: The azide moiety is chemically inert in biological systems, ensuring that the click reaction only proceeds in the presence of a copper(I) catalyst and an alkyne reaction partner.[4]

-

Hydrophilic PEG4 Spacer: The polyethylene glycol chain improves the water solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[5]

Quantitative Data

The efficiency of CuAAC reactions is typically high, often with near-quantitative yields. The following tables provide representative data for the two key reactions involving this compound.

Table 1: Amine Conjugation via PFP Ester

| Parameter | Typical Value | Conditions |

| Molar Ratio (Ester:Amine) | 5:1 to 20:1 | pH 7.5-8.5 |

| Reaction Time | 1-4 hours | Room Temperature |

| Expected Yield | >90% | Amine-free buffer |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Value | Conditions |

| Reactant Concentration | 10 µM - 10 mM | Aqueous buffer (e.g., PBS) |

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | 0.1-1 mM CuSO₄, 1-5 mM Sodium Ascorbate |

| Ligand | THPTA or TBTA | 5-fold excess to copper |

| Reaction Time | 30 minutes - 4 hours | Room Temperature |

| Expected Yield | >95% | Degassed solution |

Experimental Protocols

Protocol 1: Two-Step Bioconjugation - Labeling a Protein with an Alkyne-Containing Molecule

This protocol describes the labeling of a protein with an alkyne-functionalized small molecule using this compound as the linker.

Step A: Conjugation of this compound to the Protein

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

-

Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution with gentle stirring.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Purify the azide-functionalized protein using size-exclusion chromatography or dialysis to remove excess linker and quenching buffer.

-

Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy.

Step B: CuAAC Reaction with an Alkyne-Containing Molecule

Materials:

-

Azide-functionalized protein from Step A

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

-

Sodium ascorbate stock solution (e.g., 1 M in deionized water, prepared fresh)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a reaction vial, combine the azide-functionalized protein (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the reaction buffer.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution (to a final concentration of 0.1-1 mM) and the ligand stock solution (to a final concentration 5-fold higher than CuSO₄).

-

Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM) to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Purification: Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Visualizations

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for PROTAC Synthesis using this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azido-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Azido-PEG4-PFP ester is a heterobifunctional linker designed for the efficient and versatile surface modification of nanoparticles. This linker possesses two key functional groups: a pentafluorophenyl (PFP) ester and a terminal azide group, separated by a 4-unit polyethylene glycol (PEG) spacer.

The PFP ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines present on the surface of nanoparticles.[1][2] PFP esters are generally more stable towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation and potentially higher yields.[3] The hydrophilic PEG4 spacer enhances the biocompatibility and stability of the modified nanoparticles by creating a protective layer that can reduce non-specific protein binding and aggregation.[4][5]

The terminal azide group provides a versatile handle for subsequent bioconjugation via "click chemistry."[6][7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the highly efficient and specific attachment of a wide range of alkyne-modified molecules, such as targeting ligands, imaging agents, or therapeutic payloads.[8] This two-step approach of amine reaction followed by click chemistry enables precise control over the nanoparticle surface chemistry.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation of an alkyne-containing molecule via CuAAC click chemistry.

Data Presentation

Successful surface modification can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles at each step. The following tables provide representative quantitative data for the functionalization of amine-bearing nanoparticles. The exact values will vary depending on the specific nanoparticle system and conjugated molecules.

Table 1: Physicochemical Characterization of Nanoparticles at Each Stage of Surface Modification

| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Amine-Functionalized Nanoparticles (Bare NP) | 100 ± 2.5 | 0.15 ± 0.02 | +35 ± 2.1 |

| Azide-PEG4-Functionalized Nanoparticles (NP-Azide) | 115 ± 3.1 | 0.18 ± 0.03 | +25 ± 1.8 |

| Ligand-Conjugated Nanoparticles (NP-Ligand) | 125 ± 3.5 | 0.20 ± 0.04 | +18 ± 2.5 |

Table 2: Quantification of Surface Azide Groups

| Method | Principle | Result (Azide groups/nanoparticle) |

| UV-Vis Spectroscopy | Monitoring the disappearance of the characteristic absorbance of an alkyne-containing probe (e.g., DBCO) upon reaction with the azide-functionalized nanoparticles.[9] | ~4500 |

| Fluorescence Spectroscopy | Reaction with a fluorogenic alkyne probe that becomes fluorescent upon click reaction with the azide group. | ~4200 |

Experimental Protocols

Protocol 1: Functionalization of Amine-Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Washing Buffer: PBS, pH 7.4

-

Centrifugal filter units with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Sonicate the suspension briefly if necessary to ensure a homogenous dispersion.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL). PFP esters are moisture-sensitive.[1]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the estimated available amine groups on the nanoparticles is a recommended starting point; this should be optimized for your specific system.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PFP esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the azide-functionalized nanoparticles from excess linker and byproducts using centrifugal filter units.

-

Wash the nanoparticles by repeatedly centrifuging and resuspending the pellet in fresh Washing Buffer. Perform at least three washing cycles.

-

Alternatively, dialysis can be used for purification.

-

-

Characterization:

-

Resuspend the purified azide-functionalized nanoparticles in an appropriate buffer for characterization and downstream applications.

-

Characterize the nanoparticles for hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

-

Confirm the presence of the azide group using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the characteristic azide peak around 2100 cm⁻¹.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand, fluorescent dye, or drug) to the azide-functionalized nanoparticles.

Materials:

-

Azide-functionalized nanoparticles (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM in water)

-

Reaction Buffer: PBS, pH 7.4

-

Purification supplies (e.g., centrifugal filter units, dialysis tubing)

Procedure:

-

Preparation of Reagents:

-

Disperse the azide-functionalized nanoparticles in the Reaction Buffer.

-

Dissolve the alkyne-containing molecule in a compatible solvent (e.g., water or DMSO).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a reaction tube, add the azide-functionalized nanoparticle suspension.

-

Add the alkyne-containing molecule. A 5- to 20-fold molar excess of the alkyne molecule to the estimated surface azide groups is a good starting point for optimization.

-

Add the copper ligand (THPTA) to the mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing, protected from light. The reaction time may need to be optimized.

-

-

Purification:

-

Purify the ligand-conjugated nanoparticles from the catalyst and excess reagents using centrifugal filter units or dialysis. Ensure the removal of copper, as it can be cytotoxic.

-

-

Characterization:

-

Characterize the final ligand-conjugated nanoparticles for hydrodynamic diameter and zeta potential using DLS.

-

Confirm successful conjugation using appropriate analytical techniques, such as UV-Vis or fluorescence spectroscopy if the ligand has a chromophore or fluorophore, or by functional assays (e.g., cell binding studies for a targeting ligand).

-

Mandatory Visualizations

Caption: Experimental workflow for the two-step surface modification of nanoparticles.

Caption: Logical flow of targeted nanoparticle-cell interaction.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

Application Notes and Protocols: Amine-Reactive Labeling of Oligonucleotides with Azido-PEG4-PFP Ester

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific modifications allows for the attachment of fluorescent dyes, quenchers, biotin, or other moieties for a wide range of applications. "Click chemistry," a set of highly efficient and bioorthogonal reactions, has become a leading method for conjugating biomolecules.[1][2][3][] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an azide and an alkyne.[1][]

This application note provides a detailed protocol for the introduction of an azide functional group onto an amine-modified oligonucleotide using Azido-PEG4-PFP (pentafluorophenyl) ester. The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines present on modified oligonucleotides.[5][6] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, leading to potentially more efficient and reliable conjugation reactions.[6][7] The flexible polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the oligonucleotide and the terminal azide group.[8]

This method provides a robust two-step strategy for labeling oligonucleotides: first, the stable and efficient introduction of an azide handle, followed by a versatile click chemistry reaction to conjugate the desired molecule. This approach is modular and applicable to the development of novel diagnostic probes and therapeutic agents.

Chemical Reaction Pathway

The overall process involves two key chemical reactions. First, the amine-reactive PFP ester is conjugated to an amine-modified oligonucleotide. Second, the newly introduced azide group is used in a downstream click chemistry reaction.

Caption: Overall reaction scheme for oligonucleotide functionalization.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound

This protocol describes the conjugation of the this compound to an oligonucleotide containing a primary amine.

Materials and Reagents:

-

Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium tetraborate or 0.1 M sodium bicarbonate, pH 8.5.[9][10] (Avoid buffers containing primary amines like Tris).[7][10]

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM. For example, dissolve 100 µg of an 18-mer oligonucleotide in 50-150 µL of buffer.

-

Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of approximately 10-20 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution just before starting the reaction.[7] Do not prepare stock solutions for long-term storage.[7]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.[11] Gently vortex the mixture to ensure it is homogenous.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature (approx. 25°C) with gentle shaking. Protect the reaction from light if any components are photosensitive.

-

Proceed to Purification: After incubation, the azide-labeled oligonucleotide is ready for purification as described in Protocol 2.

Protocol 2: Purification of Azide-Labeled Oligonucleotide

Purification is necessary to remove unreacted PFP ester and other reaction components. The choice of method depends on the scale of the reaction and the required purity.

Method A: Ethanol Precipitation (for desalting)

-

Add 1/10th volume of 3 M NaCl to the reaction mixture.

-

Add 2.5 to 3 volumes of cold absolute ethanol. Mix thoroughly.

-

Incubate at -20°C for at least 30 minutes.[10]

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[10]

-

Carefully decant the supernatant. Wash the pellet with cold 70% ethanol.

-

Air-dry or vacuum-dry the pellet.

-

Resuspend the purified azide-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Method B: HPLC Purification (for high purity)

For applications requiring high purity, such as therapeutic development, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[12][13]

-

Column: A reverse-phase column (e.g., C18) is typically used for oligonucleotide purification.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate, TEAA) in acetonitrile is commonly employed.

-

Detection: UV absorbance at 260 nm.

-

Procedure: The crude reaction mixture is injected onto the HPLC system. The azide-labeled oligonucleotide will have a different retention time than the unlabeled starting material due to the addition of the hydrophobic PEG-azide group. Fractions corresponding to the correct product peak are collected, pooled, and lyophilized.

Experimental Workflow

The following diagram illustrates the complete workflow from the initial labeling reaction to the final purified product, ready for downstream applications.

Caption: Step-by-step experimental workflow for oligonucleotide labeling.

Data Presentation and Quality Control

The success of the labeling reaction should be confirmed by analytical techniques, and the quantitative results should be documented.

Table 1: Representative Quantitative Data for Labeling Reaction

| Parameter | Unlabeled Oligonucleotide | Azide-Labeled Oligonucleotide (Post-Purification) | Method of Analysis |

| Purity | >95% | >90% (HPLC Purified) | Anion-Exchange HPLC[13] |

| Yield | N/A | 70-90% | UV-Vis Spectroscopy (A260) |

| Molecular Weight | X Da | X + 317.3 Da (Azido-PEG4) | Mass Spectrometry (ESI-MS) |

| Labeling Efficiency | 0% | >95% | Mass Spectrometry / RP-HPLC |

Note: The expected molecular weight increase corresponds to the mass of the Azido-PEG4-amide moiety. Purity and yield are typical values and may vary based on oligonucleotide sequence, scale, and purification method.

Quality Control:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the definitive method to confirm successful conjugation by verifying the expected mass increase.

-

HPLC Analysis: Reverse-phase HPLC can be used to assess purity. The labeled oligonucleotide will typically have a longer retention time than the unlabeled amine-modified starting material.

Downstream Application: Copper-Catalyzed Click Chemistry (CuAAC)

The azide-labeled oligonucleotide is now ready for conjugation to an alkyne-containing molecule, such as a fluorescent dye, biotin, or a potential drug candidate.[1][14]

Caption: Logical relationship for the downstream CuAAC reaction.

Brief Protocol for CuAAC:

-

Dissolve the azide-labeled oligonucleotide (1 equivalent) and the alkyne-modified molecule (1.5-5 equivalents) in a suitable buffer (e.g., phosphate buffer).[15]

-

Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as TBTA is often included.[1][15]

-

Add the catalyst solution to the oligonucleotide/alkyne mixture.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final conjugate using HPLC or ethanol precipitation to remove the catalyst and excess reagents.

This modular approach allows for the efficient and specific labeling of oligonucleotides for a multitude of applications in research and drug development.[16]

References

- 1. genelink.com [genelink.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. glenresearch.com [glenresearch.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. academic.oup.com [academic.oup.com]

- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization [mdpi.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Peptide Modification using Azido-PEG4-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can lead to reduced renal clearance, extended circulation half-life, improved solubility and stability, and decreased immunogenicity.[1]

Azido-PEG4-PFP ester is a heterobifunctional crosslinking reagent that enables the covalent attachment of a PEG spacer with a terminal azide group to a peptide.[2] It features two key functional groups:

-

A pentafluorophenyl (PFP) ester , which is highly reactive towards primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues within a peptide, forming a stable amide bond.[1][3] PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, which can lead to more efficient conjugation reactions.[1][4][5][6][7][8]

-

An azide group (N₃) , which allows for subsequent modification through highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing cyclooctynes like DBCO or BCN.[3][9][10]

These application notes provide a detailed protocol for the modification of peptides with this compound, covering the reaction, purification, and characterization of the resulting azido-modified peptide conjugates.

Principle of the Method

The modification process involves the nucleophilic attack of a primary amine group from the peptide on the electrophilic PFP ester of the Azido-PEG4-PFP molecule. This reaction forms a stable amide bond and releases pentafluorophenol as a byproduct.[7][11] The resulting peptide is now "PEGylated" and carries a terminal azide group, which can be used for further conjugation.

Caption: Reaction scheme for peptide modification with this compound.

Data Presentation

Quantitative Data Summary

Successful conjugation with this compound is dependent on several key parameters. The following tables summarize the key characteristics of the reagent and recommended reaction conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 1353012-00-6 |

| Molecular Formula | C₁₇H₂₀F₅N₃O₆ |

| Molecular Weight | 457.35 g/mol |

| Purity | Typically ≥95% |

| Physical State | Liquid |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Ethyl acetate |

| Storage | -20°C, protect from moisture |

(Data sourced from references[3][5][6][8])

Table 2: Recommended Reaction Conditions for Peptide Modification

| Parameter | Recommended Condition | Notes |

|---|---|---|

| pH | 7.2 - 8.5 | Optimal for reacting with unprotonated primary amines. Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis.[4][11] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C is recommended for sensitive biomolecules.[4][7][11] |

| Reaction Time | 1 - 4 hours at Room Temp; Overnight at 4°C | Reaction time can be optimized based on the reactivity of the amine and desired labeling degree.[4][7][11] |

| Reaction Buffer | PBS, Borate, Bicarbonate, HEPES | Avoid buffers with primary amines (e.g., Tris, glycine) as they compete with the target molecule.[5][6][11][12][13] |

| Co-solvent | DMSO or DMF | Use a minimal amount (<10%) to dissolve the PFP ester before adding to the aqueous buffer.[1][4][11] |

| Stoichiometry | 2:1 to 20:1 molar excess of PFP ester to peptide | The optimal ratio should be determined empirically for each specific application.[4][11][13] |

Experimental Protocols

This protocol provides a general procedure for modifying a peptide with this compound. Optimization may be required for specific peptides.

Materials and Reagents

-

This compound

-

Peptide with at least one primary amine (N-terminus or Lysine residue)

-

Reaction Buffer: Amine-free buffer such as 50-100 mM Phosphate-Buffered Saline (PBS), Borate, or HEPES buffer, pH 7.2–8.5.[4]

-

Organic Co-solvent (Anhydrous): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[5][6]

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[12]

-

Purification Equipment: Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[1][12]

-

Analysis Equipment: LC-MS or MALDI-TOF Mass Spectrometer, SDS-PAGE system.[1][11]

Caption: General workflow for peptide modification with this compound.

Detailed Methodologies

1. Peptide Solution Preparation

-

Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[1][4]

-

Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO (up to 10% of the final reaction volume) can be added to the buffer.[1][4]

2. This compound Solution Preparation

-

Important: The PFP ester is moisture-sensitive.[5][6] Equilibrate the reagent vial to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1][4][7] Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.[5][6][13]

3. Conjugation Reaction

-

Slowly add the calculated amount of the this compound stock solution to the stirring peptide solution.[4][7]

-

A molar excess of the PFP ester (typically 2 to 20-fold) is recommended to drive the reaction to completion. The optimal ratio should be determined empirically.[4][11][13]

-

Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight.[4][11] The progress can be monitored by RP-HPLC or LC-MS.[1]

4. Quench the Reaction (Optional)

-

To stop the reaction and deactivate any excess PFP ester, add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1][12]

-

Incubate for 15-30 minutes at room temperature.[1]

5. Purification of the Azido-Modified Peptide

-

It is essential to remove unreacted this compound and byproducts, as they can interfere with downstream applications.[12]

-

Size Exclusion Chromatography (SEC): This is a preferred method for separating the larger peptide conjugate from the smaller, unreacted reagent. The conjugate will elute first.[1][12]

-

Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a suitable gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid, TFA) to purify the conjugate.[1][14]

-

Dialysis: For larger peptides, dialysis can be used to remove small molecule impurities.[12]

6. Characterization of the Conjugate

-

LC-MS: This is the primary method for confirming the molecular weight of the modified peptide. A successful conjugation will show a mass increase corresponding to the mass of the Azido-PEG4 moiety.

-

SDS-PAGE: For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight compared to the unmodified peptide.[1]

Downstream Applications: Click Chemistry

The terminal azide on the modified peptide enables its use in "click chemistry" reactions for further functionalization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 9. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

Revolutionizing Bioconjugation: Azido-PEG4-PFP Ester for Advanced Drug Development and Research

Abstract

This application note provides a comprehensive guide to the use of Azido-PEG4-Pentafluorophenyl (PFP) ester, a heterobifunctional linker revolutionizing the field of bioconjugation. We delve into the superior chemical properties of PFP esters over traditional N-hydroxysuccinimide (NHS) esters, offering enhanced stability and reaction efficiency. Detailed protocols are provided for the conjugation of Azido-PEG4-PFP ester to amine-containing biomolecules, such as antibodies and proteins, and their subsequent modification via click chemistry. This powerful two-step approach is particularly relevant for the development of advanced therapeutics like antibody-drug conjugates (ADCs). All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile linker.

Introduction: The Advantages of this compound in Bioconjugation

This compound is a versatile crosslinking reagent that features a PFP ester for covalent attachment to primary and secondary amines on biomolecules, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[1] The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance.[2]

PFP esters offer significant advantages over the more commonly used NHS esters, primarily due to their increased stability in aqueous solutions.[3] This heightened resistance to hydrolysis leads to more efficient and reliable conjugation reactions, particularly at the physiological or slightly basic pH required for efficient amine conjugation.[4] The pentafluorophenyl group is an excellent leaving group, which, combined with the ester's stability, results in higher overall conjugation yields compared to the rapidly hydrolyzing NHS esters.[5]

Key Features and Benefits:

-

Enhanced Stability: PFP esters are less susceptible to hydrolysis than NHS esters, providing a longer half-life in aqueous buffers and allowing for more controlled and efficient reactions.

-

Higher Reaction Efficiency: The combination of high reactivity towards amines and greater stability against hydrolysis leads to superior conjugation yields.

-

Versatile Two-Step Conjugation: The azide group allows for a highly specific and efficient secondary reaction with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[6]

-

Improved Solubility: The hydrophilic PEG4 spacer enhances the water solubility of the reagent and the resulting bioconjugate.[2]

Quantitative Data Summary

The following tables summarize key quantitative data comparing PFP and NHS esters and provide typical reaction parameters for bioconjugation using this compound.

Table 1: Comparative Stability of PFP vs. NHS Esters in Aqueous Buffers

| Parameter | PFP Ester | NHS Ester | Key Observation |

| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis. | Highly susceptible to hydrolysis, especially at pH > 8. | PFP esters offer a wider and more stable reaction window.[5] |

| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative). | Measured in minutes. | The enhanced stability of PFP esters leads to higher reproducibility.[7] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | Both esters react with unprotonated primary amines. |

Table 2: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Conditions | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each specific application. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. |

| pH | 7.2 - 8.5 | Optimal for reacting with unprotonated primary amines. Higher pH increases the rate of hydrolysis.[8] |

| Co-solvent | DMSO or DMF | Use a minimal amount (<10%) to dissolve the this compound before adding to the aqueous reaction buffer. |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins. |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction time can be optimized based on the reactivity of the amine and the desired degree of labeling.[8] |

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for protein purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

-

-

Quenching the Reaction (Optional): To quench any unreacted PFP ester, add a quenching reagent like Tris buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[8]

-

Purification of the Azide-Modified Protein: Remove unreacted this compound and byproducts using a desalting column or dialysis.

-

Characterization: Analyze the azide-modified protein to determine the degree of labeling (DOL). Common methods include MALDI-TOF mass spectrometry to measure the mass shift upon conjugation.[2]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This protocol describes the conjugation of an azide-modified antibody (prepared using Protocol 1) to an alkyne-containing cytotoxic drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

Alkyne-containing cytotoxic drug

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) column for ADC purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-drug in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA ligand in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, add the azide-modified antibody solution (1-5 mg/mL in PBS).

-

Add the alkyne-drug stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the antibody).

-

Add the THPTA ligand stock solution to a final concentration of 500 µM.

-

Add the CuSO₄ stock solution to a final concentration of 100 µM.

-

Gently vortex the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification of the ADC: Purify the crude ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecules.[9]

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be analyzed by UV-Vis spectroscopy (if the drug has a distinct absorbance) or more accurately by mass spectrometry (LC-MS) of the reduced light and heavy chains.[8]

-

Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.[10]

-

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the key experimental workflows and reaction mechanisms described in this application note.

Caption: Experimental Workflow for Protein Labeling.

References

- 1. enovatia.com [enovatia.com]

- 2. Azido-PEG4-TFP ester, 1807505-33-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 10. Direct coupling of size exclusion chromatography and mass spectrometry for the characterization of complex monoclonal antibody products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Streamlined Synthesis of Fluorescent Probes Using Azido-PEG4-PFP Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise labeling of biomolecules with fluorescent reporters is fundamental to understanding complex biological processes. Azido-PEG4-PFP ester is a heterobifunctional crosslinker designed to facilitate a robust, two-step strategy for creating custom fluorescent probes. This linker features three key components:

-

An Azide (N₃) group for highly specific "click chemistry" reactions with alkyne-modified molecules.[1][2]

-